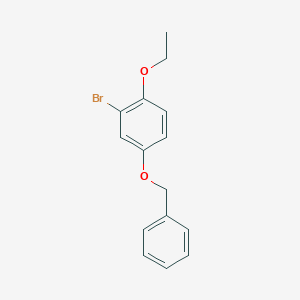
4-(Benzyloxy)-2-bromo-1-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-2-bromo-1-ethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromo group, and an ethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 4-(benzyloxy)ethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Benzylation: Another method involves the benzylation of 2-bromo-1-ethoxybenzene using benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromo group to a carbonyl group, resulting in the formation of 4-(benzyloxy)-2-bromo-1-ethoxybenzaldehyde.
Reduction: Reduction reactions can reduce the bromo group to a hydrogen atom, yielding 4-(benzyloxy)-2-ethoxybenzene.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromyl chloride; conditions include refluxing in an organic solvent.
Reduction: Reagents like hydrogen gas with a palladium catalyst; conditions include high pressure and temperature.
Substitution: Reagents like sodium hydroxide or ammonia; conditions include heating in an aqueous or alcoholic solution.
Major Products Formed:
4-(Benzyloxy)-2-bromo-1-ethoxybenzaldehyde (from oxidation)
4-(Benzyloxy)-2-ethoxybenzene (from reduction)
4-(Benzyloxy)-2-aminobenzene (from substitution with ammonia)
Applications De Recherche Scientifique
4-(Benzyloxy)-2-bromo-1-ethoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of benzene derivatives with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(benzyloxy)-2-bromo-1-ethoxybenzene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivative being studied.
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)phenol
4-Benzyloxybenzoic acid
2-Bromo-1-ethoxybenzene
Uniqueness: 4-(Benzyloxy)-2-bromo-1-ethoxybenzene is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its bromo and ethoxy groups provide versatility in synthetic chemistry, making it a valuable compound in various research and industrial contexts.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for chemists and researchers alike.
Propriétés
Formule moléculaire |
C15H15BrO2 |
|---|---|
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
2-bromo-1-ethoxy-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15BrO2/c1-2-17-15-9-8-13(10-14(15)16)18-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clé InChI |
BDVCZHVGBVDWGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


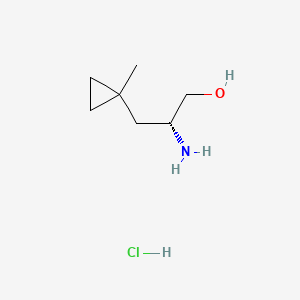
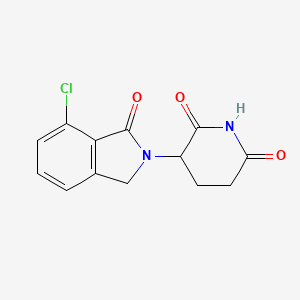
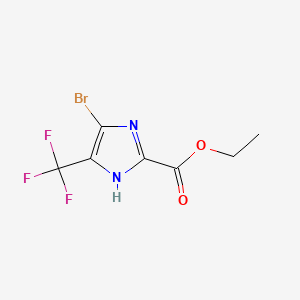
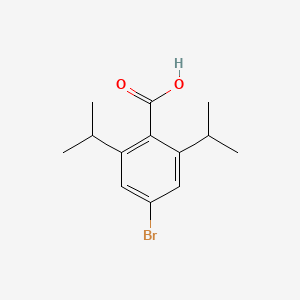
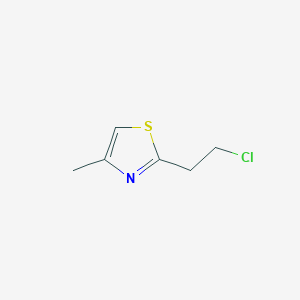

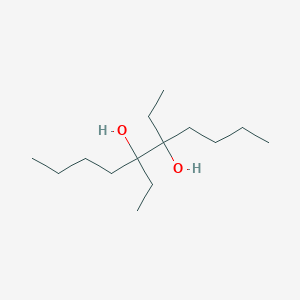

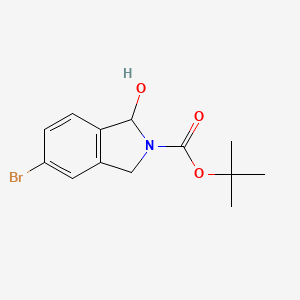




![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
